N-(3-iodophenyl)-4-methylpiperidine-2-carboxamide
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Overview
Description
N-(3-iodophenyl)-4-methylpiperidine-2-carboxamide is a synthetic organic compound characterized by the presence of an iodophenyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodophenyl)-4-methylpiperidine-2-carboxamide typically involves the iodination of a precursor compound, followed by the formation of the piperidine ring. One common method involves the use of N-iodosuccinimide as an iodinating agent, which reacts with a phenyl precursor to introduce the iodine atom . The subsequent formation of the piperidine ring can be achieved through a series of cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to efficiently introduce the iodophenyl group . These methods are optimized for large-scale production, ensuring consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3-iodophenyl)-4-methylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Organolithium reagents or Grignard reagents in dry ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-(3-iodophenyl)-4-methylpiperidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-4-methylpiperidine-2-carboxamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain proteins or enzymes, modulating their activity. The piperidine ring may also play a role in enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-(2-iodophenyl)-4-methylpiperidine-2-carboxamide
- N-(4-iodophenyl)-4-methylpiperidine-2-carboxamide
- N-(3-bromophenyl)-4-methylpiperidine-2-carboxamide
Uniqueness
N-(3-iodophenyl)-4-methylpiperidine-2-carboxamide is unique due to the specific positioning of the iodine atom on the phenyl ring, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs .
Properties
IUPAC Name |
N-(3-iodophenyl)-4-methylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O/c1-9-5-6-15-12(7-9)13(17)16-11-4-2-3-10(14)8-11/h2-4,8-9,12,15H,5-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVUHHMCWYIHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C(=O)NC2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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